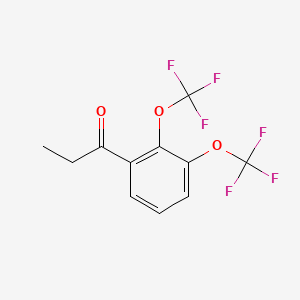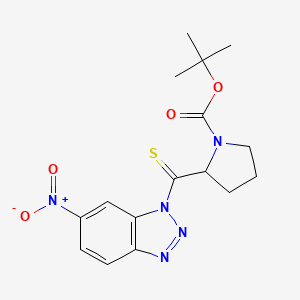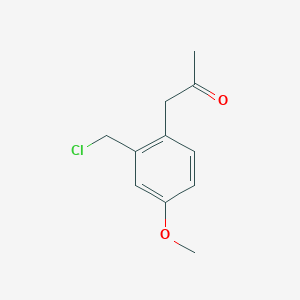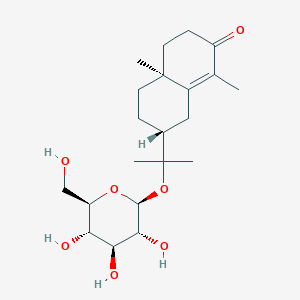
Nelumnucifoside B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The isolation of Nelumnucifoside B from Nelumbo nucifera involves a series of chromatographic techniques. The leaves of the plant are typically subjected to extraction using solvents such as methanol or ethanol . The extract is then fractionated using column chromatography, and further purification is achieved through high-performance liquid chromatography (HPLC) . The structure of this compound is confirmed using spectroscopic methods including nuclear magnetic resonance (NMR) and mass spectrometry (MS) .
Industrial Production Methods
advancements in biotechnological methods and large-scale extraction techniques may pave the way for its industrial production in the future .
Chemical Reactions Analysis
Types of Reactions
Nelumnucifoside B can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in substitution reactions, particularly nucleophilic substitution, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophilic substitution using sodium hydroxide in aqueous ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
Nelumnucifoside B has shown potential in various scientific research applications:
Chemistry: It serves as a model compound for studying sesquiterpene biosynthesis and chemical transformations.
Mechanism of Action
Nelumnucifoside B exerts its effects primarily through the inhibition of pancreatic lipase, an enzyme crucial for the digestion of dietary fats . By inhibiting this enzyme, this compound reduces the absorption of fats, thereby contributing to its anti-obesity effects . Additionally, it inhibits adipocyte differentiation, which further supports its role in weight management .
Comparison with Similar Compounds
Similar Compounds
Nelumnucifoside A: Another megastigmane isolated from Nelumbo nucifera, with similar bioactive properties.
Uniqueness
Nelumnucifoside B is unique due to its specific eudesmane sesquiterpene structure, which contributes to its distinct bioactive properties . Its ability to inhibit both pancreatic lipase and adipocyte differentiation sets it apart from other similar compounds .
Properties
Molecular Formula |
C21H34O7 |
|---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
(4aS,7R)-1,4a-dimethyl-7-[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]-3,4,5,6,7,8-hexahydronaphthalen-2-one |
InChI |
InChI=1S/C21H34O7/c1-11-13-9-12(5-7-21(13,4)8-6-14(11)23)20(2,3)28-19-18(26)17(25)16(24)15(10-22)27-19/h12,15-19,22,24-26H,5-10H2,1-4H3/t12-,15-,16-,17+,18-,19+,21+/m1/s1 |
InChI Key |
XHAUOHBDNZKIEL-NTUCQIPKSA-N |
Isomeric SMILES |
CC1=C2C[C@@H](CC[C@]2(CCC1=O)C)C(C)(C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
Canonical SMILES |
CC1=C2CC(CCC2(CCC1=O)C)C(C)(C)OC3C(C(C(C(O3)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


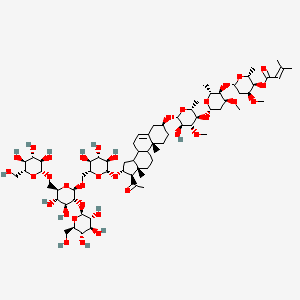
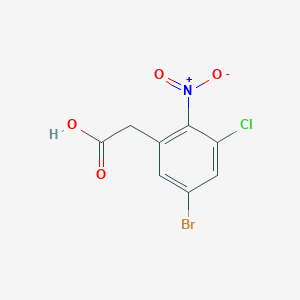
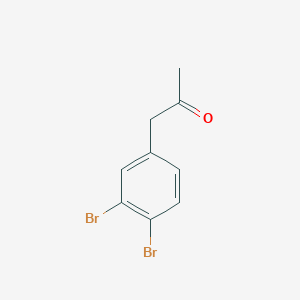
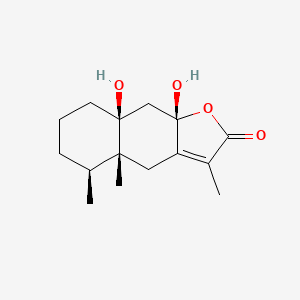
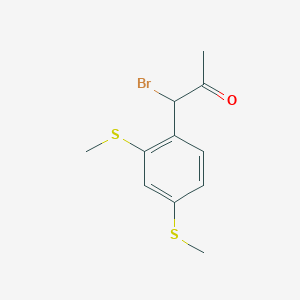
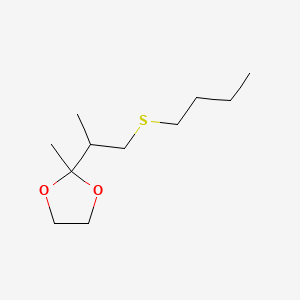
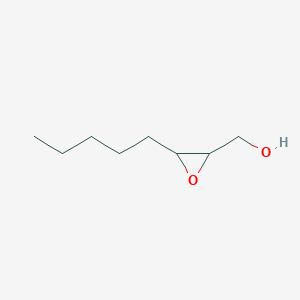
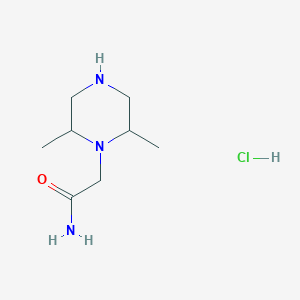
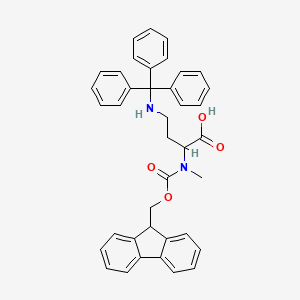
![1-azabicyclo[2.2.2]octan-3-yl 2-(1-hydroxycyclopentyl)-2-phenylacetate](/img/structure/B14074799.png)

